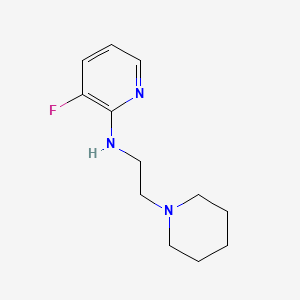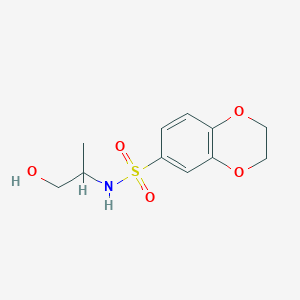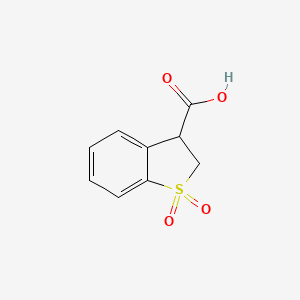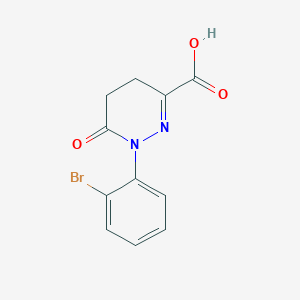
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline is a chemical compound that belongs to the class of anilines. It is also known as ESI-09 and is widely used in scientific research for its unique properties.
作用机制
ESI-09 selectively inhibits the activity of the Wnt signaling pathway by targeting the protein Disheveled (Dvl). This protein plays a crucial role in the activation of the Wnt pathway by binding to the Frizzled receptor and recruiting other proteins to the pathway. ESI-09 binds to the PDZ domain of Dvl and prevents its interaction with the Frizzled receptor, thereby inhibiting the activation of the Wnt pathway.
Biochemical and Physiological Effects
The inhibition of the Wnt signaling pathway by ESI-09 has been shown to have various biochemical and physiological effects. In cancer cells, ESI-09 has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In bone cells, ESI-09 has been shown to increase bone formation and reduce bone resorption, making it a potential therapeutic agent for bone diseases such as osteoporosis. In neuronal cells, ESI-09 has been shown to protect against neurodegeneration and promote neuronal survival.
实验室实验的优点和局限性
One of the main advantages of using ESI-09 in lab experiments is its specificity for the Wnt signaling pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. Additionally, ESI-09 has been shown to have good bioavailability and pharmacokinetic properties, making it a promising therapeutic agent. However, one of the limitations of using ESI-09 is its relatively low solubility in water, which can limit its use in certain experiments.
未来方向
For research on ESI-09 include the development of more potent and selective analogs, the optimization of its pharmacokinetic properties, and the evaluation of its efficacy in clinical trials. Additionally, the role of the Wnt signaling pathway in various diseases is still not fully understood, and further research is needed to elucidate its molecular mechanisms and identify potential therapeutic targets.
Conclusion
In conclusion, ESI-09 is a unique chemical compound that has shown promising results in scientific research for its ability to selectively inhibit the activity of the Wnt signaling pathway. Its biochemical and physiological effects make it a potential therapeutic agent for various diseases, including cancer, bone diseases, and neurodegenerative disorders. While there are some limitations to its use in lab experiments, the future directions for research on ESI-09 are promising and could lead to the development of new treatments for these diseases.
合成方法
The synthesis of ESI-09 involves the reaction of 2-ethylsulfonyl chloride with N-(1-pyridin-4-ylethyl)aniline in the presence of a base such as triethylamine. The reaction produces ESI-09 as a yellow solid with a purity of over 95%.
科学研究应用
ESI-09 is widely used in scientific research due to its ability to selectively inhibit the activity of the Wnt signaling pathway. This pathway plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway has been linked to the development of various diseases, including cancer, neurodegenerative disorders, and bone diseases.
属性
IUPAC Name |
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-3-20(18,19)15-7-5-4-6-14(15)17-12(2)13-8-10-16-11-9-13/h4-12,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFVTWRHJKGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NC(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-(1-pyridin-4-ylethyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[[2-(Trifluoromethylsulfonyl)anilino]methyl]cyclopentan-1-ol](/img/structure/B7556295.png)

![1h-Indazole-5-carboxamide,n-[1-(hydroxymethyl)propyl]-](/img/structure/B7556321.png)

![2-[4-[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7556336.png)
![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)





![1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,3,4-trifluoroaniline](/img/structure/B7556381.png)
![2-[1-(oxolan-2-yl)ethylamino]-N-phenylacetamide](/img/structure/B7556392.png)